5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride
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Overview
Description
5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronic effects, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce a sulfonic acid.
Scientific Research Applications
5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in labeling and modifying biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound with similar electronic effects.
Trifluoroacetic anhydride: Used in similar applications due to its reactive trifluoromethyl group.
Trifluoroacetyl chloride: Shares the trifluoromethyl group and is used in various synthetic applications.
Uniqueness
5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is unique due to its combination of a naphthalene ring, a sulfonyl chloride group, and a trifluoroacetamide moiety. This combination imparts distinct electronic and steric properties, making it particularly useful in specific chemical and biological applications.
Biological Activity
5-(2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride is a fluorinated organic compound that has garnered attention for its unique chemical properties and biological activities. This article explores its biological activity, including its mechanism of action, applications in research, and relevant case studies.
The compound has the molecular formula C12H7ClF3NO3S and features a sulfonyl chloride group that is highly reactive towards nucleophiles. The trifluoroacetyl moiety enhances the compound's stability and reactivity, making it useful in various biological applications, particularly in enzyme inhibition and protein labeling .
Mechanism of Action:
- The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
- This reactivity is exploited in studies involving enzyme interactions and protein modifications, allowing researchers to investigate biological pathways and mechanisms.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes. For example, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Inhibition studies have demonstrated that the compound effectively interacts with the active sites of these enzymes, leading to decreased enzymatic activity .
Applications in Proteomics
The compound is utilized in proteomics research due to its ability to label proteins selectively. This labeling facilitates the study of protein interactions and functions within biological systems. Its specificity makes it a valuable tool for identifying target proteins in complex mixtures .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Carbonic Anhydrase:
- Protein Labeling:
-
Antitumor Activity:
- Although not primarily an antitumor agent, some derivatives of this compound have shown potential in inhibiting tumor cell proliferation. For instance, related sulfonamide compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting a possible avenue for further research into its antitumor properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibitor; protein labeling |
Trifluoroacetyl chloride | Structure | Used in organic synthesis; less specific for biological applications |
2,2,2-Trifluoroacetophenone | Structure | Similar electronic effects but limited biological applications |
Properties
IUPAC Name |
5-[(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(19,20)10-6-2-3-7-8(10)4-1-5-9(7)17-11(18)12(14,15)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWLIPIIPDYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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